EGFR Binding Affinity: PD153035 vs. Gefitinib, Erlotinib, Lapatinib, and Afatinib
PD153035 exhibits an EGFR binding constant (Ki) of 5.2–6 pM in cell-free assays . This represents approximately 5,500-fold greater affinity than gefitinib (Ki ~33 nM) , 333-fold greater than erlotinib (Ki ~2 nM) , and 1,600-fold greater than lapatinib (Ki ~10.8 nM) [1]. Afatinib, an irreversible covalent inhibitor, exhibits an IC50 of 0.5 nM against EGFR, but direct Ki comparison is confounded by covalent binding kinetics .
| Evidence Dimension | EGFR binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.2–6 pM |
| Comparator Or Baseline | Gefitinib: Ki ~33 nM; Erlotinib: Ki ~2 nM; Lapatinib: Ki ~10.8 nM |
| Quantified Difference | PD153035 affinity exceeds gefitinib by ~5,500-fold, erlotinib by ~333-fold, and lapatinib by ~1,600-fold |
| Conditions | Cell-free EGFR tyrosine kinase inhibition assay |
Why This Matters
Orders-of-magnitude differences in target affinity directly impact required working concentrations, off-target engagement probability, and the interpretability of dose-response relationships in cellular and biochemical experiments.
- [1] Rusnak DW, Lackey K, Affleck K, Wood ER, Alligood KJ, Rhodes N, Keith BR, Murray DM, Knight WB, Mullin RJ, Gilmer TM. The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW2016, on the growth of human normal and tumor-derived cell lines in vitro and in vivo. Molecular Cancer Therapeutics. 2001;1(2):85-94. PMID: 12467226. View Source
